molecular formula C27H60ClNO3Si B12689424 Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride CAS No. 94134-21-1

Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride

Cat. No.: B12689424
CAS No.: 94134-21-1
M. Wt: 510.3 g/mol
InChI Key: RYJVNHWSPPNQPJ-UHFFFAOYSA-M
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Description

HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE is a quaternary ammonium compound with the molecular formula C27H60ClNO3Si. It is known for its antimicrobial properties and is widely used in various industrial and scientific applications. The compound is characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it an effective surfactant and antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE typically involves the reaction of hexadecyldimethylamine with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and drying, to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The antimicrobial activity of HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE is primarily due to its ability to disrupt microbial cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. The quaternary ammonium group also interacts with negatively charged components of the cell membrane, further enhancing its antimicrobial effect .

Comparison with Similar Compounds

Similar Compounds

    DIMETHYLOCTADECYL[3-(TRIMETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE: Similar structure but with a different alkyl chain length and silane group.

    DIMETHYLDODECYL[3-(TRIMETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE: Another quaternary ammonium compound with a shorter alkyl chain.

Uniqueness

HEXADECYLDIMETHYL[3-(TRIETHOXYSILYL)PROPYL]AMMONIUM CHLORIDE is unique due to its specific combination of a long hydrophobic alkyl chain and a triethoxysilyl group. This combination provides enhanced antimicrobial properties and makes it particularly effective in applications requiring long-lasting antimicrobial activity.

Properties

CAS No.

94134-21-1

Molecular Formula

C27H60ClNO3Si

Molecular Weight

510.3 g/mol

IUPAC Name

hexadecyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride

InChI

InChI=1S/C27H60NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28(5,6)26-24-27-32(29-8-2,30-9-3)31-10-4;/h7-27H2,1-6H3;1H/q+1;/p-1

InChI Key

RYJVNHWSPPNQPJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

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